5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid
Description
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H9BrN2O2. This compound is characterized by a bromine atom attached to the pyrimidine ring, which is further substituted with a cyclobutyl group and a carboxylic acid group. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-bromo-2-cyclobutylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-4-11-8(5-2-1-3-5)12-7(6)9(13)14/h4-5H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNMSQQYOEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid typically involves the following steps:
Cyclobutanecarboximidamide Hydrochloride Preparation: Cyclobutanecarboximidamide hydrochloride is prepared by reacting cyclobutanecarboxylic acid with ammonium chloride and a dehydrating agent.
Bromination: The cyclobutanecarboximidamide hydrochloride is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base such as sodium ethoxide in ethanol to form the pyrimidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Amino, thio, and alkoxy derivatives.
Oxidation: Oxides and hydroxylated products.
Reduction: Dehalogenated pyrimidine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for further modifications that can lead to a variety of derivatives useful in research and industry.
Biology
- Biochemical Probes : The compound has been investigated as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific molecular targets due to the presence of the bromine atom and carboxylic acid group makes it valuable for understanding enzyme kinetics and inhibition.
Medicine
- Pharmaceutical Intermediate : Research has explored its potential as an intermediate in drug development, particularly for compounds aimed at treating various diseases. The structural features of this compound may enhance the pharmacological properties of resulting drugs .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that derivatives of pyrimidines, including those based on this compound, exhibited significant inhibitory effects on specific enzymes involved in cancer progression. These findings suggest potential therapeutic applications in oncology .
- Antimicrobial Activity : Research has shown that compounds derived from pyrimidines possess antimicrobial properties. The introduction of various substituents on the pyrimidine ring can enhance these effects, indicating that this compound could be developed into effective antimicrobial agents .
- Agrochemical Applications : The compound's role in agrochemicals has been noted, particularly as a precursor for developing herbicides or pesticides that target specific biological pathways in pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar structure but lacks the cyclobutyl group.
2-Cyclobutylpyrimidine-4-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a cyclobutyl group.
Uniqueness
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Biological Activity
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 229.07 g/mol
- CAS Number : 1352200-92-0
Synthesis
The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by cyclobutyl substitution and carboxylation. Specific methods include:
- Bromination : Introduction of bromine at the 5-position of the pyrimidine ring.
- Cyclobutyl Substitution : Reaction with cyclobutyl groups to form the desired compound.
- Carboxylation : Addition of a carboxylic acid group at the 4-position through various synthetic pathways.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound may serve as a lead for developing new antibiotics.
Anti-inflammatory Properties
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. Notably, it has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in models of induced inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the compound's efficacy against skin infections showed promising results, with a significant reduction in bacterial load in infected wounds treated with topical formulations containing the compound. -
Case Study on Anti-inflammatory Effects :
In a controlled trial involving mice with induced arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups, indicating its potential utility in treating inflammatory conditions.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and modulate inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid?
- Methodology :
- Bromination : Introduce bromine at the 5-position of pyrimidine via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 60–80°C) .
- Cyclobutyl Introduction : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclobutyl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for regioselectivity .
- Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) using NaOH/H₂O or LiOH/THF, followed by acidification to yield the carboxylic acid .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for cyclobutyl proton splitting patterns; ¹³C NMR for carbonyl carbon at ~170 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight verification (e.g., [M+H]+ ion matching theoretical mass) .
- Melting Point Analysis : Compare observed mp with literature values (e.g., analogs in show mp ranges of 193–270°C) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model bromination energetics and cyclobutyl coupling transition states .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction rates in polar aprotic solvents like DMF .
- Regioselectivity Analysis : Calculate Fukui indices to identify electrophilic sites on the pyrimidine ring, guiding bromine placement .
- Case Study : highlights similar compounds (e.g., 5-Bromo-4-methylpyridine-2-carboxylic acid) optimized via computational screening .
Q. What experimental strategies resolve contradictory spectroscopic data during structural elucidation?
- Troubleshooting Workflow :
Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace carbonyl or pyrimidine nitrogen environments .
Byproduct Isolation : Use preparative HPLC to isolate impurities and characterize them via MS/MS fragmentation .
- Example : resolved biphenylcarboxylic acid regioisomers using X-ray crystallography after conflicting NMR data .
Q. How can Design of Experiments (DoE) improve reaction yield and selectivity?
- DoE Framework :
- Variables : Test catalyst loading, temperature, and solvent polarity using a fractional factorial design to identify critical factors .
- Response Surface Methodology (RSM) : Optimize bromination efficiency by modeling interactions between reagent concentration and reaction time .
Q. What mechanistic insights explain unexpected byproducts in cyclobutyl coupling reactions?
- Investigation Steps :
Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate Pd-cyclobutyl intermediates for ESI-MS analysis .
Steric Analysis : Compare coupling efficiency with bulkier ligands (e.g., XPhos) to reduce steric hindrance .
Computational Modeling : Identify competing pathways (e.g., β-hydride elimination) using molecular dynamics simulations .
- Reference : notes cyclopentyl analogs requiring ligand tuning to suppress dimerization .
Data Contradiction & Validation
Q. How should researchers address discrepancies between theoretical and observed reaction yields?
- Root Cause Analysis :
- Catalyst Deactivation : Test for Pd black formation via ICP-MS; switch to air-stable catalysts (e.g., Pd(OAc)₂ with SPhos) .
- Side Reactions : Monitor for protodeboronation in Suzuki couplings using ¹¹B NMR .
- Mitigation : Pre-purify boronic acids (e.g., cyclobutylboronic ester) via recrystallization .
Q. What protocols validate the biological relevance of this compound in target-binding studies?
- Biophysical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
